1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine
Overview
Description
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine is a compound that features a pyrrolidine ring substituted with a 1,3,4-oxadiazole moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
The synthesis of 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine typically involves the cyclization of acyclic precursors. One common method is the reaction of a semicarbazide derivative with reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group on the oxadiazole ring can participate in nucleophilic substitution reactions with electrophiles such as acid chlorides or alkyl halides.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Scientific Research Applications
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine involves its interaction with specific molecular targets. The oxadiazole moiety can inhibit the activity of enzymes such as thymidylate synthase and HDAC, leading to antiproliferative effects on cancer cells . The compound may also interact with other proteins involved in cell signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine can be compared with other oxadiazole-containing compounds:
1,2,5-Oxadiazole (Furazan) Derivatives: These compounds exhibit different reactivity and stability profiles compared to 1,3,4-oxadiazoles.
1,3,4-Oxadiazole Derivatives: Similar compounds include 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, which have been studied for their biological activities.
Biological Activity
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-pyrrolidine is a compound that integrates a pyrrolidine structure with a 1,3,4-oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study indicated that several 1,3,4-oxadiazole derivatives exhibited cytotoxic activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity. Specifically, compounds with structural modifications similar to this compound showed enhanced apoptotic effects through the activation of the p53 pathway and caspase-3 cleavage .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 10.38 | Apoptosis induction |
Other derivatives | CEM-13 | <1.0 | p53 pathway activation |
Antibacterial Activity
The antibacterial properties of pyrrolidine derivatives have been well-documented. Studies show that certain pyrrolidine compounds exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
In vitro tests revealed that various pyrrolidine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the incorporation of oxadiazole into the pyrrolidine framework may enhance its antibacterial efficacy .
Bacterial Strain | MIC (mg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.0039 | Strong |
Escherichia coli | 0.025 | Moderate |
Antifungal Activity
In addition to antibacterial effects, some studies have explored the antifungal potential of oxadiazole-containing compounds. These compounds have been shown to inhibit fungal growth effectively.
Research Findings
A specific study highlighted that this compound exhibited antifungal activity against common pathogens like Candida albicans and Aspergillus niger at concentrations comparable to established antifungal agents .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis.
Properties
IUPAC Name |
tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-5-4-7(6-15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMIDAYCYHUCRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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